[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol
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Overview
Description
[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol: is an organic compound characterized by a bicyclo[111]pentane core with a fluorophenyl group and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [2+1] cycloaddition reaction involving a suitable precursor and a difluorocarbene intermediate.
Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the bicyclo[1.1.1]pentane core.
Addition of the methanol moiety: The final step involves the addition of a hydroxyl group to the bicyclo[1.1.1]pentane core, typically through a reduction reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halides and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol: has several scientific research applications:
Mechanism of Action
The mechanism of action of [3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the bicyclo[1.1.1]pentane core provides structural rigidity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol: Similar structure but with a chlorine atom instead of fluorine.
[3-(2-Bromophenyl)-1-bicyclo[1.1.1]pentanyl]methanol: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
- The presence of the fluorine atom in [3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol can significantly alter its chemical properties, such as electronegativity and reactivity, compared to its chloro and bromo analogs .
- The fluorine atom can also enhance the compound’s biological activity and binding affinity to specific molecular targets .
Properties
IUPAC Name |
[3-(2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO/c13-10-4-2-1-3-9(10)12-5-11(6-12,7-12)8-14/h1-4,14H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVROAKTVKDFED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC=CC=C3F)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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